3,3'-Diaminodiphenylmethane

Descripción general

Descripción

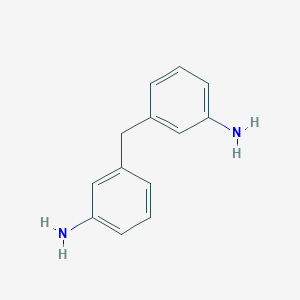

3,3’-Diaminodiphenylmethane is an organic compound with the chemical formula C₁₃H₁₄N₂. It is a white to pale yellow crystalline solid that is soluble in organic solvents such as chloroform, benzene, and dimethylformamide

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,3’-Diaminodiphenylmethane can be synthesized through the condensation reaction of aniline with formaldehyde. The reaction typically requires acidic conditions to proceed efficiently. The general reaction scheme involves the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product .

Industrial Production Methods

In industrial settings, the production of 3,3’-Diaminodiphenylmethane often involves the use of solid acid catalysts to enhance the reaction rate and selectivity. The reaction is carried out at elevated temperatures, typically between 120°C and 200°C, and under controlled pressure conditions . The use of solid acid catalysts also allows for the recycling of unreacted starting materials, making the process more environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions

3,3’-Diaminodiphenylmethane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form corresponding amines.

Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Aplicaciones Científicas De Investigación

3,3’-Diaminodiphenylmethane has a wide range of applications in scientific research and industry:

Biology: It is used in the preparation of bioactive molecules and as a cross-linking agent in the study of protein structures.

Industry: It is used as a curing agent for epoxy resins and as a hardener for polyurethane systems.

Mecanismo De Acción

The mechanism of action of 3,3’-Diaminodiphenylmethane involves its ability to act as a nucleophile due to the presence of amino groups. These amino groups can participate in various chemical reactions, including nucleophilic substitution and addition reactions. The compound can also form hydrogen bonds, which play a crucial role in its interactions with other molecules .

Comparación Con Compuestos Similares

Similar Compounds

4,4’-Diaminodiphenylmethane: Similar in structure but with amino groups at the para positions.

3,3’-Dichloro-4,4’-Diaminodiphenylmethane: Contains chlorine substituents, which alter its reactivity and applications.

3,3’-Dimethyl-4,4’-Diaminodiphenylmethane: Contains methyl groups, which affect its physical and chemical properties.

Uniqueness

3,3’-Diaminodiphenylmethane is unique due to its specific substitution pattern, which influences its reactivity and makes it suitable for particular applications in polymer and resin production. Its ability to form stable intermediates and final products under various reaction conditions also sets it apart from other similar compounds .

Actividad Biológica

3,3'-Diaminodiphenylmethane (also known as MBOCA) is a chemical compound widely used in the production of polyurethane and epoxy resins. Its biological activity has been the subject of various studies, particularly concerning its potential health effects and mechanisms of action. This article provides a comprehensive overview of the biological activity of this compound, focusing on its toxicological profile, mutagenicity, and carcinogenicity.

- Chemical Formula : C13H14N2

- Molecular Weight : 198.26 g/mol

- CAS Number : 101-14-4

- Physical State : Colorless crystal or light brown pellet

- Melting Point : 110°C

Toxicological Profile

The toxicological effects of this compound have been evaluated in both animal studies and human epidemiological studies. Key findings include:

- Carcinogenicity : The International Agency for Research on Cancer (IARC) classifies this compound as a Group 2B carcinogen, indicating it is possibly carcinogenic to humans based on sufficient evidence in animals for the carcinogenicity of MBOCA . Studies in rats have shown that exposure to MBOCA can lead to the development of tumors in various organs, including the liver and thyroid .

- Genotoxicity : In vitro studies have demonstrated that MBOCA induces DNA damage and mutagenicity. It has been shown to increase the frequency of sister chromatid exchanges and cause unscheduled DNA synthesis in mammalian cells . The formation of hemoglobin adducts has also been documented, suggesting that MBOCA can bind to cellular macromolecules, which is an early indicator of biological effect .

The biological activity of this compound is primarily linked to its ability to interact with DNA and induce oxidative stress:

- DNA Adduct Formation : MBOCA metabolites can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The detection of these adducts serves as biomarkers for exposure and effect .

- Oxidative Stress : Studies indicate that MBOCA may induce oxidative stress through the generation of reactive oxygen species (ROS), which can further damage cellular components including lipids and proteins .

Case Studies

Several case studies highlight the health risks associated with occupational exposure to this compound:

- Occupational Exposure : Workers in industries using MBOCA have reported increased incidences of bladder cancer and other malignancies. A cohort study found a significant association between exposure levels and cancer rates among workers handling MBOCA .

- Animal Studies : In a long-term study involving Fischer 344 rats, administration of MBOCA resulted in a high incidence of thyroid tumors, demonstrating its carcinogenic potential through chronic exposure .

Summary of Health Effects

Propiedades

IUPAC Name |

3-[(3-aminophenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-12-5-1-3-10(8-12)7-11-4-2-6-13(15)9-11/h1-6,8-9H,7,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOFBUUFHALZGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CC2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173110 | |

| Record name | Benzenamine, 3,3'-methylenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19471-12-6 | |

| Record name | Benzenamine, 3,3'-methylenebis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019471126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3,3'-methylenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Methylenedianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 3,3'-Diaminodiphenylmethane in the context of the provided research?

A1: The provided research highlights this compound as a crucial component in synthesizing polyamide acid and polyimide. [] This compound serves as an aromatic diamine, reacting with tetracarboxylic dianhydrides to form these polymers. These polymers find applications as adhesives or bonding agents. [] Additionally, this compound is identified as a significant degradation product of rigid polyurethane (PU) and polyisocyanurate (PIR) foams, particularly those derived from renewable materials like tall oil fatty acid-based polyols. []

Q2: How does the structure of this compound influence its interaction with poly(ε-caprolactone) (PCL)?

A2: Research indicates that this compound forms strong intermolecular hydrogen bonds with poly(ε-caprolactone) (PCL). [] This interaction arises from the presence of two amino groups in this compound, which can form hydrogen bonds with the carbonyl groups present in PCL. This interaction significantly impacts the thermal and mechanical properties of PCL blends. For instance, increasing the concentration of this compound leads to a higher glass transition temperature but a lower melting point and reduced elongation-at-break in the blend. []

Q3: What are the safety concerns associated with this compound, especially in the context of its presence in the pyrolysis products of specific foams?

A3: Analysis of pyrolysis products from rigid PU and PIR foams identified this compound as a major component. [] This compound, alongside other degradation products like 4,4′-methylenedianiline, exhibits health hazards, including skin and eye irritation, respiratory irritation, and acute toxicity. [] Notably, 4,4′-methylenedianiline, the most abundant pyrolysis product, is classified as a suspected carcinogen and mutagen. [] These findings underscore the importance of understanding the potential health risks associated with the thermal degradation of these foams and emphasize the need for appropriate safety measures during handling and disposal.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.